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Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

Cat. No.: B12377632 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the covalent labeling of proteins with

Sulfo-Cy7.5 carboxylic acid. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent

dye ideal for applications requiring deep tissue penetration and low background

autofluorescence, such as in vivo imaging.[1][2] The carboxylic acid functional group is not

directly reactive with proteins and must first be activated to an amine-reactive N-

hydroxysuccinimide (NHS) ester using a carbodiimide, such as EDC, in the presence of Sulfo-

NHS.[3][4][5] This two-step protocol ensures high-efficiency conjugation to primary amines

(e.g., lysine residues) on the target protein. We provide comprehensive protocols for dye

activation, protein conjugation, purification of the conjugate, and characterization by calculating

the Degree of Labeling (DOL).

Overview of the Labeling Workflow
The protein labeling process is a multi-step procedure that begins with the chemical activation

of the Sulfo-Cy7.5 carboxylic acid. The resulting activated dye is then reacted with the target

protein. Following the conjugation reaction, the labeled protein is purified to remove any

unconjugated free dye. The final step involves characterizing the conjugate to determine the

concentration and the average number of dye molecules per protein, known as the Degree of

Labeling (DOL).
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Part 1: Dye Activation

Part 2: Protein Conjugation
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Figure 1: Complete experimental workflow for protein labeling.
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Chemical Principle of Conjugation
Labeling is achieved by converting the chemically stable carboxylic acid group on the Sulfo-

Cy7.5 dye into a highly reactive, semi-stable Sulfo-NHS ester. This is accomplished using a

zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which first forms

a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate can then react with N-

hydroxysulfosuccinimide (Sulfo-NHS) to create the Sulfo-NHS ester.[5][7] The Sulfo-NHS ester

is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines

on proteins at a physiological or slightly alkaline pH to form a stable, covalent amide bond.[5][8]
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Figure 2: Chemical reaction pathway for protein conjugation.

Experimental Protocols
Protocol 1: Activation of Sulfo-Cy7.5 Carboxylic Acid
This protocol describes the conversion of the dye to its amine-reactive Sulfo-NHS ester form.

Materials:
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Sulfo-Cy7.5 carboxylic acid

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, pH 6.0

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

Prepare a 10 mM stock solution of Sulfo-Cy7.5 carboxylic acid in anhydrous DMSO.

Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation

Buffer. These reagents are moisture-sensitive and should be used promptly.[7]

In a microcentrifuge tube, combine the reagents in the following order to achieve a final dye

concentration of 1 mM.

Reagent Molar Ratio (to Dye)
Example Volume (for 100
µL final)

Sulfo-Cy7.5 Stock (10 mM) 1x 10 µL

Sulfo-NHS Stock (100 mM) 5x 5 µL

EDC Stock (100 mM) 2x 2 µL

Activation Buffer (0.1 M MES) - 83 µL

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[6]

[7]

The activated Sulfo-Cy7.5 NHS ester is now ready for immediate use in the protein

conjugation step. Do not store the activated ester.

Protocol 2: Protein Preparation and Conjugation
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Materials:

Activated Sulfo-Cy7.5 NHS Ester (from Protocol 1)

Target protein (e.g., IgG antibody)

Conjugation Buffer: 0.1 M phosphate-buffered saline (PBS), pH 8.0-8.5. Crucially, this buffer

must be free of primary amines like Tris or glycine.[3]

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Protein Preparation:

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into

the amine-free Conjugation Buffer. This can be done via dialysis or using a desalting

column.

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[3][8]

Conjugation Reaction:

Add the freshly prepared activated Sulfo-Cy7.5 NHS ester solution to the protein solution.

The molar ratio of dye-to-protein is a critical parameter that must be optimized.[8] A

starting range of 10:1 to 20:1 (dye:protein) is recommended for antibodies.

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle

stirring or rotation.[8]

Quenching (Optional but Recommended):

To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM (e.g.,

add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).

Incubate for an additional 15 minutes. This step removes any unreacted NHS-ester.
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Parameter Recommended Range Notes

Protein Concentration 2 - 10 mg/mL

Lower concentrations

significantly reduce labeling

efficiency.[3]

Reaction pH 8.0 - 9.0

Optimal for reaction with

deprotonated primary amines.

[8][9]

Dye:Protein Molar Ratio 5:1 to 20:1

Must be optimized for each

protein. Start with 10:1 for

IgGs.[8]

Reaction Time 1 - 3 hours
Longer times may not

significantly increase labeling.

Temperature Room Temperature (20-25°C)

Can be performed at 4°C

overnight, but efficiency may

be lower.[8]

Protocol 3: Purification of the Labeled Conjugate
Purification is essential to remove unreacted free dye, which would interfere with subsequent

applications and DOL calculations.[10][11]

Materials:

Crude Labeled Protein Conjugate

Size Exclusion/Desalting Column (e.g., Sephadex G-25)

Elution Buffer: PBS, pH 7.4

Procedure:

Equilibrate the desalting column with Elution Buffer according to the manufacturer's

instructions.

Apply the crude reaction mixture to the top of the column resin.
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Elute the conjugate with PBS buffer. The protein-dye conjugate is larger and will elute first as

a distinct colored band. The smaller, unconjugated dye molecules will be retained longer and

elute later.[10][12]

Collect the fractions containing the first colored band. This is your purified conjugate.

Protocol 4: Characterization and Degree of Labeling
(DOL) Calculation
The DOL is the average number of dye molecules conjugated to each protein molecule.[13][14]

It is determined using the Beer-Lambert law by measuring the absorbance of the purified

conjugate.[13]

Procedure:

Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm

(A₂₈₀) and at the absorbance maximum for Sulfo-Cy7.5, which is ~755 nm (A₇₅₅).

Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280

nm.[11][13]

Calculate the molar concentration of the dye.

The DOL is the molar ratio of the dye to the protein.[13]

Calculation Formulas:

Protein Concentration (M): Protein (M) = [A₂₈₀ - (A₇₅₅ × CF₂₈₀)] / ε_protein

Dye Concentration (M): Dye (M) = A₇₅₅ / ε_dye

Degree of Labeling (DOL): DOL = Dye (M) / Protein (M)
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Parameter Description Typical Value

A₂₈₀
Absorbance of the conjugate

at 280 nm
Measured

A₇₅₅
Absorbance of the conjugate

at ~755 nm
Measured

ε_protein

Molar extinction coefficient of

the protein at 280 nm

(M⁻¹cm⁻¹)

e.g., 210,000 for IgG

ε_dye

Molar extinction coefficient of

Sulfo-Cy7.5 at ~755 nm

(M⁻¹cm⁻¹)

~250,000

CF₂₈₀
Correction Factor (A₂₈₀ / A₇₅₅

for free dye)
~0.04 - 0.05

Note: Molar extinction coefficients and correction factors can vary slightly by manufacturer.

Always use the values provided with your specific dye lot for the most accurate calculations.

[13] An optimal DOL for antibodies is typically between 2 and 10.[12][15]

Application Example: Targeted Cell Imaging
Sulfo-Cy7.5 labeled antibodies are powerful tools for in vivo imaging and flow cytometry.[1][16]

The labeled antibody can bind specifically to a cell surface receptor (e.g., a tumor antigen). The

NIR fluorescence allows for deep tissue imaging to visualize tumor localization or monitor drug

distribution with high signal-to-noise ratio.[16]
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Figure 3: Application of a labeled antibody for targeted cell detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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